(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

概要

説明

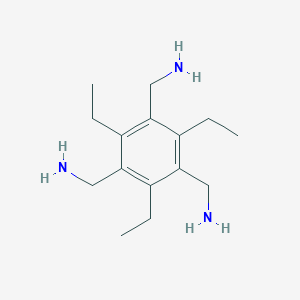

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: is an organic compound with the molecular formula C15H27N3. It is characterized by a benzene ring substituted with three ethyl groups and three aminomethyl groups at the 2, 4, and 6 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine typically involves the alkylation of benzene derivatives followed by amination. One common method includes the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl groups. Subsequent amination can be achieved using formaldehyde and ammonia under reductive conditions to form the aminomethyl groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

化学反応の分析

Types of Reactions:

Oxidation: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzene derivatives with various functional groups.

科学的研究の応用

Chemistry: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and other advanced materials .

作用機序

The mechanism of action of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine involves its ability to act as a nucleophile due to the presence of aminomethyl groups. These groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with metal ions, forming stable complexes that can influence biochemical pathways .

類似化合物との比較

(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine: Similar structure but with methyl groups instead of ethyl groups.

(2,4,6-Triisopropylbenzene-1,3,5-triyl)trimethanamine: Similar structure but with isopropyl groups instead of ethyl groups.

Uniqueness: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is unique due to the presence of ethyl groups, which provide different steric and electronic properties compared to methyl or isopropyl groups. This uniqueness can influence its reactivity and interactions in both chemical and biological systems .

生物活性

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is an organic compound characterized by its unique structure featuring a benzene ring with three ethyl groups and three aminomethyl groups. This compound has garnered attention in various fields, including organic chemistry and biological research, due to its potential applications as a ligand and its interactions with biological macromolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H27N3

- CAS Number : 149525-65-5

- Structure : The compound consists of a tri-substituted benzene ring with three ethyl groups at positions 2, 4, and 6, and three aminomethyl groups at the 1, 3, and 5 positions.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. The aminomethyl groups can donate electron pairs to electrophilic centers in biological systems, facilitating various biochemical reactions. This property allows the compound to interact with metal ions and form stable complexes that may influence cellular processes.

Ligand Interactions

Research indicates that this compound can serve as a scaffold for the design of molecular receptors. Its symmetrical structure allows for the functionalization of the aminomethyl groups with various binding motifs. For instance:

- Anion Recognition : The compound has been modified to enhance its affinity for specific anions such as dihydrogen phosphate by attaching pyrrole or dipyrromethane groups to the aminomethyl arms .

Potential Therapeutic Uses

While specific therapeutic applications are still under investigation, preliminary studies suggest that derivatives of this compound may exhibit:

- Antimicrobial Activity : Some derivatives have shown potential against bacterial strains.

- Antioxidant Properties : The ability to scavenge free radicals may lend itself to formulations aimed at reducing oxidative stress in biological systems.

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Friedel-Crafts Alkylation : Ethyl chloride is reacted with benzene in the presence of a Lewis acid catalyst.

- Amination : The introduction of aminomethyl groups is achieved using formaldehyde and ammonia under reductive conditions.

Comparative Studies

A comparative analysis with similar compounds reveals that:

- (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine : This compound has methyl groups instead of ethyl groups and exhibits different steric and electronic properties.

- (2,4,6-Triisopropylbenzene-1,3,5-triyl)trimethanamine : This variant shows enhanced steric hindrance which may affect its reactivity and interaction profiles.

Data Tables

| Property | This compound | (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine | (2,4,6-Triisopropylbenzene-1,3,5-triyl)trimethanamine |

|---|---|---|---|

| Molecular Formula | C15H27N3 | C15H21N3 | C18H33N3 |

| Steric Hindrance | Moderate | Low | High |

| Potential Applications | Ligand design for anion recognition | Limited due to sterics | Enhanced reactivity in certain conditions |

| Antimicrobial Activity | Yes (derivatives under study) | Not significant | Variable based on structure |

特性

IUPAC Name |

[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9,16-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOPPHIBSRVLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363684 | |

| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149525-65-5 | |

| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine suitable as a scaffold for molecular receptors?

A: This compound serves as an excellent scaffold due to its three symmetrically positioned aminomethyl groups. [] These groups can be easily functionalized with various binding motifs, allowing researchers to design receptors that target specific anions. [, , ] For instance, attaching pyrrole or dipyrromethane groups to these arms created receptors with high affinity for tetrahedral anions like dihydrogen phosphate. []

Q2: How does the structure of this compound-based receptors influence their anion recognition abilities?

A: The three-dimensional structure of the molecule plays a crucial role in anion recognition. The "sterically geared" nature of the molecule, meaning the bulky ethyl groups enforce a specific conformation, preorganizes the binding sites for optimal interaction with anions. [] Studies have shown that modifying the aryl substituents on the thiourea derivatives of this molecule significantly impacts their anion transport activity, highlighting the importance of structural modifications. []

Q3: What analytical techniques are used to study the anion binding properties of this compound derivatives?

A: Researchers utilize a combination of techniques including H-NMR, FT-IR, UV-Visible spectroscopy, and mass spectrometry (APCI-MS) to characterize anion binding. [] These methods provide information on binding constants, stoichiometry of the complexes formed, and the types of interactions involved, such as hydrogen bonding. []

Q4: Can this compound be used for applications beyond molecular recognition?

A: Absolutely. This molecule's versatility extends beyond anion recognition. It has been successfully employed in the synthesis of a helical, prehairpin trimer of the HR1 region from HIV gp41. [] This achievement demonstrates its potential utility in peptide and protein chemistry, particularly for developing novel therapeutics. []

Q5: Are there any studies on the self-assembling properties of this compound derivatives?

A: Yes, research has shown that conjugating this molecule with glutathione results in the formation of nanospheres in water. [] This self-assembly arises from the specific conformation adopted by the glutathione conjugate. [] This finding opens up possibilities for using these derivatives in drug delivery or nanomaterial design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。